molecular formula C13H18ClN3O B1667107 Aminopyrine hydrochloride CAS No. 6170-29-2

Aminopyrine hydrochloride

Cat. No. B1667107
CAS RN: 6170-29-2
M. Wt: 267.75 g/mol
InChI Key: ZEDWHCCELDCMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminopyrine hydrochloride is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties. Use of this product is concurrent with risk of Agranulocytosis. A breath test with 13C-labeled aminopyrine has been used as a non-invasive measure of Cytochrome P-450 metabolic activity in Liver function tests.

Scientific Research Applications

  • Drug Characterization and Detection :

    • Aminopyrine, an effective analgesic and anti-inflammatory drug, has been characterized using terahertz time-domain spectroscopy and DFT simulation. This method has potential applications for detecting adulteration of aminopyrine in Chinese patent medicines and examining counterfeit drugs (Huang et al., 2020).
  • Environmental Impact and Removal :

    • The degradation behavior and influencing factors of aminopyrine in water during free chlorine disinfection have been studied. It has been found that chlorine cannot completely mineralize aminopyrine, indicating its persistence in aquatic environments (Cai, Zhang, & Feng, 2014).
    • Another study explored the transformation mechanism of aminopyrine by free available chlorine oxidation, revealing several transformation products and pathways including pyrazole ring breakage and halogenation (Cai, Feng, & Zhang, 2017).
  • Medical Research Applications :

    • Aminopyrine has been used in a 13C-aminopyrine breath test to evaluate the severity of disease in patients with hepatitis C virus-related chronic liver disease (Giannini et al., 2002).
    • The scavenging activity of aminopyrine against hydroxyl radicals has been investigated, showing its reactivity with reactive oxygen species (Santos et al., 2010).
  • Chemical Analysis and Quality Control :

    • The occurrence and behavior of aminopyrine and its metabolites in environmental waters, including their removal efficiency during riverbank filtration, have been studied in Serbia (Kovačević et al., 2016).
    • Aminopyrine has been identified as a contaminant in transformer oils, affecting the insulation resistance of transformers. Adsorption was found effective in addressing this issue (Zhang et al., 2019).

properties

CAS RN

6170-29-2

Product Name

Aminopyrine hydrochloride

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h5-9H,1-4H3;1H

InChI Key

ZEDWHCCELDCMBG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminopyrine HCl, Aminopyrine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aminopyrine hydrochloride was prepared from the free base (Aldrich) by treatment with HCl in ether. lodosobenzene (1650 mg, 7.5 mmol, prepared according to the method of Saltzman et al., Org. Synth., 43:60-61 (1963)) was added with stirring at room temperature in portions every 30 min to a solution of octachloro-octachloro tetrasulfonato Fe(III) porphyrin (6.2 mg 3.9 μmol) in 50 ml of 80:20 H2O:CH3CN containing 678 mg (3.0 mmol) of aminopyrine. Two hr after the last addition of the oxidant, the solution was evaporated under reduced pressure at 50° C. The residue was dissolved in 20 ml of aqueous Na2CO3 solution, and the solution was extracted with CH2Cl2 (3×50 ml). The organic layer was dried over Na2CO3 and evaporated under reduced pressure. The residue was chromatographed on silica gel, eluting with 1:25 methanol:methylene chloride. Seven oxidation products were obtained from the eluate (see Scheme 2): 2,3-dimethyl-4-monomethylamino-1-phenyl-3-pyrazolin5-one (AP-1); 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (AP-2); 4formylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (AP-3); 2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one (AP-4); 4-dimethylamino-3hydroxymethyl-2-methyl-1-phenyl-3-pyrazolin-5-one (AP-5); 4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide (AP-6); and 4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one (AP-7), 4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one (AP-8), and 4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one (AP-9).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
octachloro-octachloro tetrasulfonato Fe(III) porphyrin
Quantity
6.2 mg
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
678 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminopyrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Aminopyrine hydrochloride
Reactant of Route 3
Reactant of Route 3
Aminopyrine hydrochloride
Reactant of Route 4
Reactant of Route 4
Aminopyrine hydrochloride
Reactant of Route 5
Reactant of Route 5
Aminopyrine hydrochloride
Reactant of Route 6
Reactant of Route 6
Aminopyrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.